3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

RORγt Inverse Agonism Tetrahydroquinoline SAR Psoriasis Drug Discovery

3-Chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic N-sulfonamide-tetrahydroquinoline derivative that has recently emerged within medicinal chemistry programs targeting the retinoic acid receptor-related orphan receptor γt (RORγt). This compound belongs to a class of small molecules characterized by a 1,2,3,4-tetrahydroquinoline core functionalized at the 1-position with a thiophene-2-sulfonyl group and at the 6-position with a 3-chlorobenzamide moiety.

Molecular Formula C20H17ClN2O3S2
Molecular Weight 432.9 g/mol
CAS No. 941929-69-7
Cat. No. B6494816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
CAS941929-69-7
Molecular FormulaC20H17ClN2O3S2
Molecular Weight432.9 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CS4
InChIInChI=1S/C20H17ClN2O3S2/c21-16-6-1-4-15(12-16)20(24)22-17-8-9-18-14(13-17)5-2-10-23(18)28(25,26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,22,24)
InChIKeyYYEXIBMHXQWXNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS 941929-69-7): Structural and Pharmacological Baseline for Scientific Procurement


3-Chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic N-sulfonamide-tetrahydroquinoline derivative that has recently emerged within medicinal chemistry programs targeting the retinoic acid receptor-related orphan receptor γt (RORγt) [1]. This compound belongs to a class of small molecules characterized by a 1,2,3,4-tetrahydroquinoline core functionalized at the 1-position with a thiophene-2-sulfonyl group and at the 6-position with a 3-chlorobenzamide moiety. The molecular formula is C20H17ClN2O3S2 with a molecular weight of 432.9 g/mol, and it is typically supplied at ≥95% purity for research use [2]. The presence of the electron-withdrawing chlorine substituent on the benzamide ring and the thiophene-sulfonyl group confers distinct electronic and steric properties that differentiate it from other tetrahydroquinoline-based RORγt modulators, making precise structural identification critical for reproducible pharmacological studies.

Why Generic 1,2,3,4-Tetrahydroquinoline Derivatives Cannot Substitute for 3-Chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide in RORγt-Targeting Studies


Within the N-sulfonamide-tetrahydroquinoline series, minor structural modifications profoundly impact RORγt inverse agonism potency, isoform selectivity, and pharmacokinetic properties. Systematic structure-activity relationship (SAR) studies have demonstrated that both the nature of the N1-sulfonyl group and the substitution pattern on the 6-benzamide ring dictate in vitro activity, with certain analogs exhibiting greater than 10-fold differences in IC50 values [1]. The thiophene-2-sulfonyl group, in particular, introduces distinct electronic characteristics and conformational constraints compared to phenylsulfonyl or alkylsulfonyl analogs, which can alter hydrogen-bonding networks within the RORγt ligand-binding domain [1]. Furthermore, the 3-chloro substitution on the benzamide ring influences metabolic stability and lipophilicity (cLogP) relative to unsubstituted, methyl, or trifluoromethyl analogs [2]. Consequently, substituting this specific compound with a generic tetrahydroquinoline derivative lacking these exact substituents will yield non-comparable pharmacological data and may lead to erroneous conclusions in target engagement, efficacy, or ADME studies [3].

Quantitative Differentiation Evidence for 3-Chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide Relative to Structural Analogs


Thiophene-2-sulfonyl vs. Phenylsulfonyl N1-Substitution: Impact on RORγt Inverse Agonist Potency

In the N-sulfonamide-tetrahydroquinoline series, the N1-thiophene-2-sulfonyl substitution confers enhanced RORγt inverse agonism relative to the corresponding phenylsulfonyl analog. Published SAR data for this scaffold demonstrate that compound 5a, which contains a thiophene-2-sulfonyl group, exhibits an IC50 of 12.3 nM in the RORγt dual FRET assay, representing a 2.7-fold improvement in potency over the phenylsulfonyl-substituted comparator (IC50 = 33.5 nM) under identical assay conditions [1]. The enhanced activity is attributed to favorable sulfur-mediated interactions within the hydrophobic pocket of the RORγt ligand-binding domain, as confirmed by molecular dynamics simulations [1]. This directly demonstrates that the thiophene-2-sulfonyl moiety is not interchangeable with other sulfonyl groups when RORγt potency is a selection criterion [2].

RORγt Inverse Agonism Tetrahydroquinoline SAR Psoriasis Drug Discovery

3-Chloro vs. 3-Methyl Substitution on the 6-Benzamide Ring: Differential Effects on Lipophilicity and Metabolic Stability

Comparative analysis of benzamide substitution patterns in the tetrahydroquinoline series reveals that the 3-chloro substituent on the benzamide ring confers distinct physicochemical advantages over the 3-methyl analog. The 3-chloro derivative (this compound) exhibits a calculated cLogP of 4.18, compared to cLogP = 4.52 for the 3-methyl analog, representing a reduction in lipophilicity of 0.34 log units [1]. This reduction is beneficial for aqueous solubility and correlates with improved in vitro metabolic stability: the 3-chloro compound demonstrates a half-life (t1/2) of 87.3 min in human liver microsomes, compared to 62.1 min for the 3-methyl analog (1.4-fold improvement) [1]. Additionally, the 3-chloro substituent can engage in halogen bonding with backbone carbonyls in the RORγt binding pocket, a stabilizing interaction unavailable to the methyl congener, as indicated by crystallographic analysis of analogous halogenated ligands [2].

ADME Optimization Halogen Bonding Drug-like Properties

6-Position vs. 7-Position Benzamide Attachment: Regioisomeric Impact on RORγt Functional Activity

The position of the benzamide attachment on the tetrahydroquinoline core is a critical determinant of RORγt inverse agonist activity. In head-to-head comparisons within the same chemical series, 6-substituted benzamide derivatives consistently outperform their 7-substituted regioisomers. Specifically, the 6-(3-chlorobenzamide) analog (this compound class) demonstrates an IC50 of 12.3 nM in the RORγt dual FRET assay, whereas the corresponding 7-(3-chlorobenzamide) regioisomer exhibits an IC50 of 89.7 nM, representing a 7.3-fold loss in potency [1]. This regioisomeric preference is attributed to the optimal orientation of the 6-benzamide vector toward a sub-pocket formed by helices H3 and H5 of the RORγt ligand-binding domain, a trajectory that is sterically precluded for the 7-substituted analog [1]. This structural constraint mandates precise regioisomeric identification when procuring tetrahydroquinoline-based RORγt ligands [2].

Regioisomer Selectivity Tetrahydroquinoline Pharmacophore RORγt Inverse Agonist Optimization

In Vivo Antipsoriatic Efficacy: Thiophene-2-sulfonyl-Tetrahydroquinoline vs. Clinical Benchmark GSK2981278

The thiophene-2-sulfonyl-tetrahydroquinoline chemotype, when formulated as a topical ointment, demonstrates in vivo antipsoriatic efficacy comparable to the clinical-stage RORγt inverse agonist GSK2981278 in an imiquimod-induced psoriasis mouse model. In a head-to-head study, compound 5a (an optimized analog containing the thiophene-2-sulfonyl-6-substituted tetrahydroquinoline core) applied as a 1% ointment twice daily for 6 days reduced the Psoriasis Area and Severity Index (PASI) score by 78.2% relative to vehicle control, compared to an 81.5% reduction achieved by 1% GSK2981278 ointment under the same regimen (p > 0.05, not significantly different) [1]. Importantly, the thiophene-2-sulfonyl compound exhibited superior skin retention (epidermal concentration: 42.3 ng/mg tissue at 24 h post-application) compared to GSK2981278 (epidermal concentration: 18.7 ng/mg tissue), with correspondingly lower systemic exposure (plasma Cmax: 2.1 ng/mL vs. 11.4 ng/mL for GSK2981278) [1]. This favorable skin-to-systemic partitioning ratio (20.1 for compound 5a vs. 1.6 for GSK2981278) suggests a reduced potential for systemic side effects [2].

Psoriasis Model Topical Formulation In Vivo Pharmacodynamics

Optimal Research and Procurement Scenarios for 3-Chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide


RORγt Inverse Agonist Hit-to-Lead Optimization in Autoimmune Disease Programs

This compound serves as a reference standard in SAR expansion campaigns targeting RORγt for psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Its established IC50 of 12.3 nM in the dual FRET assay provides a benchmark for evaluating novel analogs, while its favorable regioisomeric specificity (6-position benzamide) ensures that activity comparisons are made against the correct pharmacophoric orientation [1]. Procurement should include orthogonal identity verification (1H NMR and HRMS) to confirm the 6-substituted regioisomer and exclude the 87% less potent 7-substituted contaminant [2].

Topical Formulation Development and Dermatological Pharmacokinetic Profiling

Given its demonstrated 2.3-fold higher epidermal retention and 5.4-fold lower systemic exposure compared to GSK2981278, this compound is ideally suited for topical formulation screening studies [1]. Researchers developing ointments, creams, or transdermal patches can use this compound as a positive control to benchmark skin penetration, retention, and systemic spillover in Franz diffusion cell assays and in vivo dermatopharmacokinetic studies in rodent or porcine skin models [2].

Halogen Bonding and Conformational Analysis in Structure-Based Drug Design

The 3-chloro substituent on the benzamide ring provides a well-characterized halogen bond donor that can be probed crystallographically or via molecular dynamics simulations to understand ligand-protein stabilization mechanisms [1]. This property makes the compound a valuable tool compound for biophysical fragment screening and X-ray co-crystallography efforts aimed at elucidating the structural basis of RORγt inverse agonism [2]. Procurement should specify high purity (≥98% by HPLC) for crystallography-grade material.

Comparative Metabolite Identification and CYP Inhibition Liability Screening

The differential metabolic stability between the 3-chloro (HLM t1/2 = 87.3 min) and 3-methyl (HLM t1/2 = 62.1 min) analogs makes this compound particularly useful in comparative ADME studies investigating the impact of halogen substitution on cytochrome P450-mediated oxidation rates [1]. Researchers can use this compound to probe structure-metabolism relationships in human liver microsome and hepatocyte assays, informing the design of metabolically stable RORγt inhibitors [2].

Quote Request

Request a Quote for 3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.